molecular formula C16H11N5OS B252406 (6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B252406
M. Wt: 321.4 g/mol
InChI Key: RIRWDHMDJDTHIR-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has been found to activate the caspase pathway, which leads to the fragmentation of DNA and ultimately results in cell death. Additionally, the compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, the compound has also been found to exhibit antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of (6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anticancer activity against various cancer cell lines. Additionally, the compound has also been found to exhibit anti-inflammatory, antimicrobial, antioxidant, and antidiabetic activity. However, one of the major limitations of this compound is its poor solubility in water, which can limit its use in in vivo studies. Furthermore, the compound has also been found to exhibit cytotoxicity against normal cells, which can limit its therapeutic potential.

Future Directions

Future research on (6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can focus on improving the solubility and bioavailability of the compound. Additionally, further studies can be conducted to investigate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Furthermore, the compound can be modified to improve its selectivity towards cancer cells and reduce its cytotoxicity against normal cells. Finally, in vivo studies can be conducted to evaluate the efficacy and safety of the compound in animal models.

Synthesis Methods

The synthesis of (6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methyl-3-furanthiol with indole-2-carboxaldehyde and 4-hydrazinyl-1,2,4-triazole-3-thiol in the presence of acetic acid. The reaction proceeds via a condensation reaction and results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

(6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The compound has shown promising results in various preclinical studies and has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, the compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

(6E)-6-indol-2-ylidene-3-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11N5OS/c1-9-11(6-7-22-9)14-18-19-16-21(14)20-15(23-16)13-8-10-4-2-3-5-12(10)17-13/h2-8,20H,1H3/b15-13+

InChI Key

RIRWDHMDJDTHIR-FYWRMAATSA-N

Isomeric SMILES

CC1=C(C=CO1)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3

SMILES

CC1=C(C=CO1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Origin of Product

United States

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